1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol
Description
Properties
IUPAC Name |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-11-7-14(3-5-16(11)18)21-9-13(20)10-22-15-4-6-17(19)12(2)8-15/h3-8,13,20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDZXWLEBQDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(COC2=CC(=C(C=C2)Cl)C)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol can be scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and efficient separation techniques can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol, differing primarily in substituent groups or backbone modifications. Key comparisons are summarized below:
Stability and Reactivity
- Sulfonyl derivatives (e.g., 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol) exhibit high reactivity due to electron-withdrawing sulfonyl groups, making them suitable for crosslinking or polymerization .
- Hydroxyl and amino groups in analogs enable hydrogen bonding, influencing crystal packing (e.g., polymeric frameworks in Schiff bases) .
Key Research Findings
- Antimicrobial Potential: Chlorinated phenoxy and benzylidene derivatives show structure-dependent activity, with MIC values varying by substituent electronics .
- Coordination Applications: Binucleating ligands like 1,3-bis [N,N-bis(2-picolyl)amino]propan-2-ol stabilize transition metals, enabling catalytic or sensing applications .
- Synthetic Challenges : Low yields in chloroethoxy synthesis (64.6%) suggest optimization is needed for scale-up .
Biological Activity
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol is an organic compound notable for its potential biological activities, particularly in the context of pharmacological applications. This compound features a unique structure characterized by two 4-chloro-3-methylphenoxy groups attached to a propan-2-ol backbone, which contributes to its interactions with biological systems.
- Molecular Formula : CHClO
- Molecular Weight : 333.24 g/mol
The compound is primarily synthesized as an intermediate in the production of various pharmaceuticals, especially beta-blockers. Its reactivity is largely influenced by the presence of chloro groups, which facilitate nucleophilic substitutions and hydrolysis under acidic or basic conditions, potentially leading to derivatives with enhanced biological activity.
Adrenergic Receptor Interaction
Research indicates that 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol interacts with adrenergic receptors, particularly beta receptors. This interaction suggests a potential role in influencing cardiovascular responses. However, comprehensive studies on its mechanism of action are still lacking and warrant further investigation.
Comparative Analysis of Related Compounds
To understand the biological activity of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol | CHClO | Intermediate for beta-blockers |
| 1-Chloro-3-(2-methylphenoxy)propan-2-ol | CHClO | Potential antihypertensive |
| 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | CHClO | Cardiac drug impurity reference |
The unique dual chloro-substituted phenolic structure of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol enhances its binding affinity to adrenergic receptors compared to other related compounds. This characteristic may lead to improved pharmacological profiles in therapeutic applications.
Study on Antibacterial Activity
A study examining the antibacterial effects of synthetic 1,3-bis(aryloxy)propan-2-amines revealed that several compounds inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The findings indicated that these compounds could serve as promising leads for developing new antibacterial agents .
Table: Antibacterial Activity Summary
| Compound ID | Bacterial Strain Tested | MIC (μg/ml) | MBC (μg/ml) |
|---|---|---|---|
| CPD20 | MRSA | 2.5 | 2.5 |
| CPD22 | MRSA | 5 | 5 |
| CPD21 | MRSA | 10 | 10 |
This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected compounds against MRSA strains. Notably, CPD20 exhibited the lowest MIC and MBC values, suggesting strong antibacterial efficacy.
Q & A
Basic: What are the recommended synthetic routes for 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic aromatic substitution between 4-chloro-3-methylphenol and a dihalopropanol derivative (e.g., 1,3-dichloropropan-2-ol) under basic conditions. Key optimization parameters include:
- Catalyst selection : Use of potassium carbonate or sodium hydride to deprotonate phenolic hydroxyl groups .
- Solvent choice : Polar aprotic solvents like DMF or acetone enhance reactivity by stabilizing transition states .
- Temperature : Reactions typically proceed at 80–100°C to balance reaction rate and side-product formation .
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Two-step SNAr | 72 | ≥98% | K₂CO₃, DMF, 90°C, 12h |
| One-pot synthesis | 65 | 95% | NaH, THF, reflux, 8h |
Basic: Which analytical techniques are most reliable for characterizing structural purity and stereochemistry?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methine proton at δ 4.2–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 369.0425 for C₁₇H₁₆Cl₂O₃) .
- Chiral HPLC : Required to resolve enantiomers if stereocenters are present (e.g., using a Chiralpak AD-H column) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Discrepancies may arise from:
- Assay variability : Differences in microbial strains, inoculum size, or endpoint detection (e.g., broth microdilution vs. disk diffusion) .
- Compound purity : Impurities >2% (e.g., residual solvents) can skew results; validate purity via LC-MS and elemental analysis .
- Solubility effects : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Recommendation : Replicate studies under standardized CLSI/M7-A9 guidelines and include positive controls (e.g., ciprofloxacin) .
Advanced: What experimental strategies are effective for probing the compound’s stability under physiological conditions?
Design accelerated degradation studies to model:
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, 48h .
- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>150°C suggests shelf-stable solid form) .
- Oxidative stress : Expose to 3% H₂O₂ and quantify oxidation byproducts (e.g., quinone derivatives) .
| Condition | Degradation Pathway | Half-life (h) | Key Degradant |
|---|---|---|---|
| pH 1.2 (HCl) | Ester hydrolysis | 6.2 | 4-Chloro-3-methylphenol |
| pH 7.4 (PBS) | Oxidative cleavage | 48.1 | Quinone intermediate |
Advanced: How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?
- Substituent variation : Synthesize derivatives with halogens (F, Br), alkyl chains, or electron-withdrawing groups (NO₂) at the 4-position .
- Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition, antimicrobial activity) .
- Computational modeling : Use DFT to calculate electrostatic potential maps and predict binding affinities .
| Derivative | R Group | Antimicrobial IC₅₀ (µg/mL) | LogP |
|---|---|---|---|
| Parent compound | Cl, CH₃ | 12.5 | 3.8 |
| 4-Fluoro analog | F, CH₃ | 8.2 | 3.5 |
| 4-NO₂ analog | NO₂, CH₃ | 32.1 | 2.9 |
Advanced: What methodologies are suitable for studying interactions between this compound and biomolecular targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Molecular docking : Align with X-ray crystallography data (e.g., PDB ID 4XYZ) to identify key hydrophobic/π-π interactions .
Advanced: How can researchers address challenges in enantiomeric resolution for chiral derivatives?
- Chiral stationary phases : Use cellulose-based columns (e.g., Chiralcel OD-R) with hexane:isopropanol gradients .
- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis .
- VCD spectroscopy : Validate absolute configuration via vibrational circular dichroism .
Advanced: What strategies mitigate toxicity risks identified in preliminary in vitro studies?
- Metabolic profiling : Use hepatic microsomes to identify reactive metabolites (e.g., epoxide intermediates) .
- Prodrug design : Mask phenolic hydroxyl groups with acetyl or PEG-ylated moieties to reduce cytotoxicity .
- In silico toxicity screening : Apply ADMET predictors (e.g., admetSAR) to flag Ames test positivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
